3,5-Diiodo Thyroaldehyde
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Overview
Description
3,5-Diiodo Thyroaldehyde is an organic compound characterized by the presence of hydroxy, phenoxy, and diiodo functional groups attached to a benzaldehyde core
Mechanism of Action
Target of Action
The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .
Mode of Action
This compound interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .
Biochemical Pathways
The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .
Pharmacokinetics
It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .
Result of Action
The action of this compound results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo Thyroaldehyde typically involves the iodination of a hydroxyphenoxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atoms at the desired positions on the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo Thyroaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid.
Reduction: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzyl alcohol.
Substitution: 4-(4-Hydroxyphenoxy)-3,5-diazidobenzaldehyde.
Scientific Research Applications
3,5-Diiodo Thyroaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid
- 4-Hydroxyphenoxyacetic acid
- 3-(3,5-Diiodo-4-hydroxyphenoxy)phenol
Uniqueness
3,5-Diiodo Thyroaldehyde is unique due to the presence of both hydroxy and phenoxy groups along with two iodine atoms on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQONMRPJGSIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747687 |
Source
|
Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2828-49-1 |
Source
|
Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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